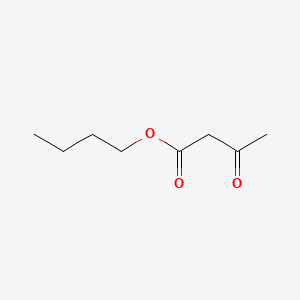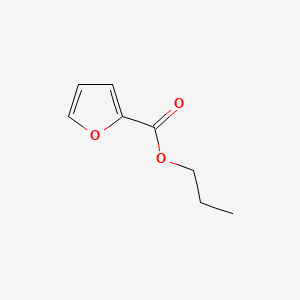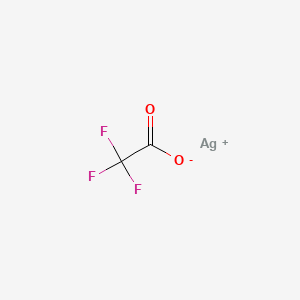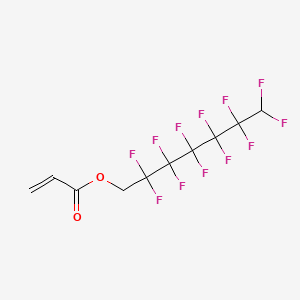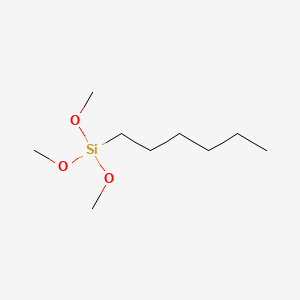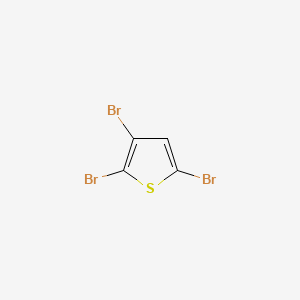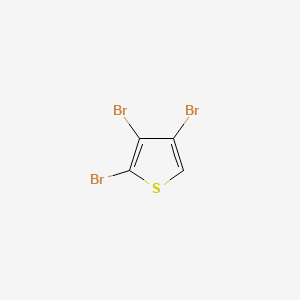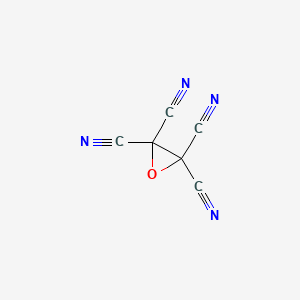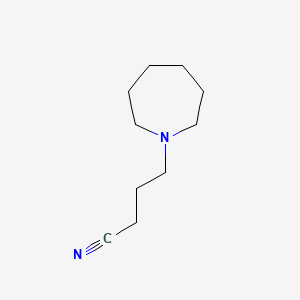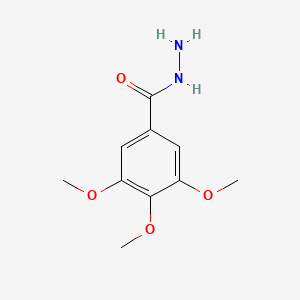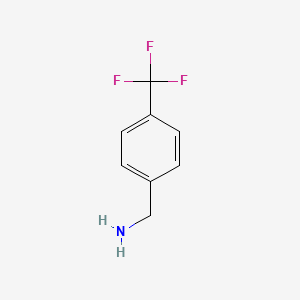
Perfluoro-1,2-dimethylcyclobutane
概要
説明
Perfluoro-1,2-dimethylcyclobutane is a chemical compound with the molecular formula C6H6F6 . It is also known by other names such as 1,1-Bis (trifluormethyl)cyclobutan .
Synthesis Analysis
Perfluoro-1,2-dimethylcyclobutane acts as a ligand for Suzuki coupling . It is involved in the infrared multiple-photon decomposition study of its decomposition products induced by the transverse excited atmospheric pressure pulsed carbon dioxide laser (TEA CO2laser) irradiation .Molecular Structure Analysis
The molecular structure of Perfluoro-1,2-dimethylcyclobutane consists of a cyclobutane ring with two methyl groups attached, each of which is fully substituted with fluorine atoms . The average mass of the molecule is 192.102 Da .Chemical Reactions Analysis
Perfluoro-1,2-dimethylcyclobutane is involved in the infrared multiple-photon decomposition study of its decomposition products induced by the transverse excited atmospheric pressure pulsed carbon dioxide laser (TEA CO2laser) irradiation .Physical And Chemical Properties Analysis
Perfluoro-1,2-dimethylcyclobutane has a density of 1.4±0.1 g/cm3, a boiling point of 55.9±35.0 °C at 760 mmHg, and a vapour pressure of 244.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.6±3.0 kJ/mol and a flash point of -1.0±17.9 °C . The index of refraction is 1.334 .科学的研究の応用
Suzuki Coupling Ligand
Perfluoro-1,2-dimethylcyclobutane: is utilized as a ligand in Suzuki coupling reactions . This type of reaction is pivotal in the field of organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The perfluorinated compound enhances the reaction due to its stability and electronic properties.
Infrared Multiple-Photon Decomposition (IRMPD)
This compound is involved in IRMPD studies . Researchers use a transverse excited atmospheric pressure pulsed carbon dioxide laser (TEA CO2 laser) to induce decomposition. The study of the decomposition products provides insights into the reaction mechanisms and helps in understanding the stability of perfluorinated compounds under high-energy radiation.
Refractive Index Studies
With a refractive index of less than or equal to 1.3000 at 20°C, Perfluoro-1,2-dimethylcyclobutane is valuable in studies related to light propagation and lens manufacturing . Its clear, colorless appearance and unique refractive properties make it suitable for optical applications.
Solubility Research
The compound is immiscible with water, which makes it an interesting subject for solubility research . Understanding its interactions with various solvents can lead to applications in material science, especially in creating materials that require specific solubility characteristics.
Chemical Stability Analysis
Perfluoro-1,2-dimethylcyclobutane: is known to be incompatible with strong oxidizing agents, strong acids, and strong bases . Studying its chemical stability in the presence of these substances can provide valuable data for the safe handling and storage of perfluorinated compounds.
Laser-Induced Decomposition Products
The study of laser-induced decomposition products of Perfluoro-1,2-dimethylcyclobutane can lead to the development of new materials and compounds . By understanding the byproducts formed under laser irradiation, scientists can predict the behavior of similar compounds in high-energy environments.
Safety and Hazards
Perfluoro-1,2-dimethylcyclobutane should not be used in food, drug, pesticide or biocidal product use . It is recommended to use only outdoors or in a well-ventilated area, and avoid contact with eyes, skin, and clothing . In case of contact, rinse cautiously with water for several minutes . If swallowed, get medical attention . Exposure to fluorocarbons can produce non-specific flu-like symptoms such as chills, fever, weakness, muscle pain, headache, chest discomfort, sore throat and dry cough with rapid recovery .
将来の方向性
Perfluoro-1,2-dimethylcyclobutane is part of the Per- and polyfluoroalkyl substances (PFAS) group of chemicals, which are of increasing regulatory concern . Future research directions for PFAS, including Perfluoro-1,2-dimethylcyclobutane, include understanding their mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” of the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .
特性
IUPAC Name |
1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTROQHBNLSUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880189 | |
| Record name | Perfluoro-1,2-dimethylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Perfluoro-1,2-dimethylcyclobutane | |
CAS RN |
2994-71-0 | |
| Record name | Perfluoro-1,2-dimethylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2994-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002994710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-1,2-dimethylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes perfluoro-1,2-dimethylcyclobutane a good candidate for gaseous dielectrics?
A: Perfluoro-1,2-dimethylcyclobutane exhibits a high electron attachment rate (αw), specifically 5.0 x 10⁹ sec⁻¹ Torr⁻¹ at thermal energy. [] This means it readily captures free electrons, a critical property for insulating materials used in high-voltage applications. Its cyclic structure and the presence of multiple bonds contribute significantly to this high electron attachment rate, making it a potentially superior dielectric compared to open-chain saturated perfluorocarbons. []
Q2: How does the structure of perfluoro-1,2-dimethylcyclobutane affect its electron attachment properties compared to other perfluorocarbons?
A: Research shows that cyclic perfluorocarbons, like perfluoro-1,2-dimethylcyclobutane, generally have a higher electron attachment cross-section (σa(e)) compared to open-chain saturated perfluorocarbons. [] This means that the ring structure enhances the molecule's ability to capture electrons. Additionally, while increasing the molecular size in single-bonded cyclic perfluorocarbons increases the electron attachment rate, substituting CF3 groups with F atoms has an even more significant impact. []
Q3: Can the electron attachment properties of perfluoro-1,2-dimethylcyclobutane be measured experimentally?
A: Yes, techniques like the Kr photoionisation method can be used to measure electron attachment cross-sections at very low electron energies. [] In the case of perfluoro-1,2-dimethylcyclobutane, this technique revealed an s-wave attachment behavior, meaning the attachment cross-section is inversely proportional to the square root of electron energy near zero energy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



